molecular formula C10H12N2 B11922130 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine

7-Ethyl-5-methylpyrazolo[1,5-a]pyridine

Cat. No.: B11922130
M. Wt: 160.22 g/mol
InChI Key: RKCUYBXGCPLBBO-UHFFFAOYSA-N
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Description

7-Ethyl-5-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry and material science. The unique structure of this compound, which includes a fused pyrazole and pyridine ring, makes it an interesting subject for research.

Preparation Methods

The synthesis of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methylpyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

7-Ethyl-5-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts like palladium on carbon and bases like potassium carbonate. Major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to 7-Ethyl-5-methylpyrazolo[1,5-a]pyridine include other pyrazolo[1,5-a]pyridine derivatives, such as:

  • 7-Methylpyrazolo[1,5-a]pyridine
  • 5-Ethylpyrazolo[1,5-a]pyridine
  • 7-Ethyl-5-methylpyrazolo[1,5-a]pyrimidine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

7-ethyl-5-methylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C10H12N2/c1-3-9-6-8(2)7-10-4-5-11-12(9)10/h4-7H,3H2,1-2H3

InChI Key

RKCUYBXGCPLBBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC2=CC=NN21)C

Origin of Product

United States

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